BenchChemオンラインストアへようこそ!

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Antitubulin Microtubule depolymerization Regioisomer comparison

7‑Chloro‑5H‑pyrrolo[3,2‑d]pyrimidine (CAS 1934409‑14‑9, C₆H₄ClN₃, MW 153.57) is a halogenated 9‑deazapurine heterocycle that serves both as a direct pharmacophore and as a versatile synthetic intermediate. Unlike the naturally occurring 7‑deazapurine (pyrrolo[2,3‑d]pyrimidine) scaffold, the pyrrolo[3,2‑d]pyrimidine isomer must be prepared synthetically, and the presence of a chlorine atom at the C7 position confers distinct reactivity for cross‑coupling diversification while preserving the core ring system's ability to mimic purine nucleobases.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B11919253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NC=C2N1)Cl
InChIInChI=1S/C6H4ClN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
InChIKeyFIDKMXLSJZACOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A Key 9‑Deazapurine Scaffold for Targeted Antiproliferative and Kinase‑Focused Discovery


7‑Chloro‑5H‑pyrrolo[3,2‑d]pyrimidine (CAS 1934409‑14‑9, C₆H₄ClN₃, MW 153.57) is a halogenated 9‑deazapurine heterocycle that serves both as a direct pharmacophore and as a versatile synthetic intermediate [1]. Unlike the naturally occurring 7‑deazapurine (pyrrolo[2,3‑d]pyrimidine) scaffold, the pyrrolo[3,2‑d]pyrimidine isomer must be prepared synthetically, and the presence of a chlorine atom at the C7 position confers distinct reactivity for cross‑coupling diversification while preserving the core ring system's ability to mimic purine nucleobases [2].

Why a Generic Pyrrolopyrimidine Cannot Substitute for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine


Pyrrolopyrimidine scaffolds are not interchangeable: the regioisomeric arrangement (pyrrolo[3,2‑d] vs pyrrolo[2,3‑d]pyrimidine) alone produces significant potency differences, with the [3,2‑d] series demonstrating superior antiproliferative activity compared to the [2,3‑d] regioisomers in matched‑pair comparisons [1]. Furthermore, the identity and position of the halogen substituent are decisive—shifting chlorine from C7 to C4 alters both biological activity and the accessible chemical diversification pathways . Even within the C7‑halogenated series, the choice of halogen (Cl vs. Br vs. I) determines not only reactivity in cross‑coupling reactions but also the ultimate antiproliferative potency of derived compounds [2].

Quantitative Differentiation Evidence for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine Versus Closest Analogs


Regioisomeric Scaffold Advantage: Pyrrolo[3,2‑d]pyrimidine Outperforms Pyrrolo[2,3‑d]pyrimidine in Matched Antitubulin Series

In a direct head‑to‑head study of nine pyrrolo[3,2‑d]pyrimidines against their pyrrolo[2,3‑d]pyrimidine regioisomers, the [3,2‑d] series demonstrated consistently superior potency. The pyrrolo[3,2‑d]pyrimidine scaffold itself, when elaborated with appropriate substituents, yielded compounds with submicromolar potency against MDA‑MB‑435 tumor cell proliferation, while the corresponding [2,3‑d] regioisomers were less active [1]. One optimized pyrrolo[3,2‑d]pyrimidine achieved 2‑digit nanomolar GI₅₀ values against 8 tumor cell lines in the NCI‑60 panel [1].

Antitubulin Microtubule depolymerization Regioisomer comparison

Halogen‑Dependent Antiproliferative Potency: C7 Halogenation Reduces IC₅₀ into Sub‑Micromolar Range

Systematic SAR evaluation of halogenated pyrrolo[3,2‑d]pyrimidines demonstrated that the presence of a halogen at C7 is critical for potency. The 2,4‑dichloro parent scaffold lacking a C7 halogen (compound 1) exhibited IC₅₀ values of 6.8 ± 2.8, 25 ± 2, and 19 ± 3 μM against L1210, CEM, and HeLa cells, respectively. Introduction of iodine at C7 (compound 2) reduced IC₅₀ values to 0.93 ± 0.0, 4.9 ± 0.4, and 0.92 ± 0.04 μM across the same panel—representing a 7‑ to 20‑fold potency enhancement [1]. Against MDA‑MB‑231 triple‑negative breast cancer cells, compound 1 showed IC₅₀ = 6.0 ± 1.3 μM while compound 2 achieved IC₅₀ = 0.51 ± 0.10 μM, an ~12‑fold improvement [1].

Antiproliferative C7 halogen effect Structure‑activity relationship

Atom Economy and Physicochemical Profile: 7‑Chloro Offers Lighter Mass and Favorable Drug‑Like Properties Compared to 7‑Bromo and 7‑Iodo Analogs

Among the three common C7‑halogenated 5H‑pyrrolo[3,2‑d]pyrimidine building blocks, the 7‑chloro derivative (MW 153.57) offers a 22% lower molecular weight than the 7‑bromo analog (MW 198.02) and a 37% lower molecular weight than the 7‑iodo analog (MW 245.02) . Lower molecular weight correlates with improved passive permeability and solubility profiles, which are critical for maintaining ligand efficiency during fragment‑based or HTS hit‑to‑lead campaigns [1]. Despite the lighter halogen, the C7‑Cl bond retains sufficient reactivity for both nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling reactions [2].

Molecular weight optimization Physicochemical properties Lead‑likeness

N5‑Substitution Strategy: Tunable Toxicity Without Sacrificing Antiproliferative Activity in the Pyrrolo[3,2‑d]pyrimidine Series

Halogenated pyrrolo[3,2‑d]pyrimidines exhibit potent antiproliferative activity but present a narrow therapeutic window, with maximum tolerated doses (MTD) in mice ranging from only 5–10 mg/kg for the parent compounds [1]. Introduction of N5‑alkyl substituents—accessible specifically from the N5‑unsubstituted 7‑chloro scaffold—produced derivatives that retained comparable cell‑line activity (EC₅₀ = 0.83–7.3 μM) while substantially reducing acute toxicity, achieving an MTD of 40 mg/kg (a 4‑ to 8‑fold improvement) [1]. The active N5‑substituted prodrug exhibited a plasma half‑life of 32.7 minutes with rapid conversion to the parent unsubstituted analogue [1].

Prodrug design Maximum tolerated dose N5 substitution

Position‑Specific Synthetic Versatility: C7 Chlorine Enables Cross‑Coupling While C4 and C2 Remain Open for Orthogonal Functionalization

The 7‑chloro substituent on the pyrrolo[3,2‑d]pyrimidine scaffold is specifically positioned for Sonogashira, Suzuki, and other palladium‑catalyzed cross‑coupling reactions, enabling the introduction of aryl, alkynyl, and alkenyl groups at C7 [1]. This is contrast to the 4‑chloro regioisomer (CAS 84905‑80‑6), where the chlorine is situated on the pyrimidine ring and undergoes preferential SNAr with amines or alkoxides rather than cross‑coupling . Thus, the 7‑chloro variant provides access to a distinct chemical space: C7‑C(sp²) and C7‑C(sp) bond formations that are not available from the 4‑chloro or 2,4‑dichloro analogs unless additional halogenation steps are performed [2].

Cross-coupling C–H functionalization Parallel library synthesis

High‑Impact Application Scenarios for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine


Kinase Inhibitor Lead Generation via C7 Cross‑Coupling Library Synthesis

The 7‑chloro handle permits rapid parallel synthesis of C7‑aryl, C7‑alkynyl, and C7‑alkenyl libraries using Suzuki and Sonogashira couplings, enabling exploration of the hydrophobic back‑pocket in kinase ATP‑binding sites [1]. This approach was successfully applied to generate HER2/EGFR dual inhibitors based on the pyrrolo[3,2‑d]pyrimidine core [2].

Antiproliferative Agent Development with Built‑In Toxicity Tuning via N5 Prodrug Derivatization

The free N5‑H position on the 7‑chloro scaffold enables late‑stage installation of N5‑alkyl prodrug moieties, which have been demonstrated to increase the maximum tolerated dose in mice from 5–10 mg/kg to 40 mg/kg while preserving antiproliferative EC₅₀ values in the 0.83–7.3 μM range [3]. This strategy is uniquely accessible from the N5‑unsubstituted 7‑chloro starting material.

Antitubulin Drug Discovery Leveraging Regioisomeric Potency Advantage

Programs targeting the colchicine‑binding site of tubulin benefit from the demonstrated superiority of pyrrolo[3,2‑d]pyrimidine analogs over their pyrrolo[2,3‑d]pyrimidine regioisomers, with optimized compounds achieving 2‑digit nanomolar GI₅₀ values in the NCI‑60 cell line panel [4]. The 7‑chloro compound provides the optimal starting scaffold for installing water‑solubilizing and potency‑enhancing substituents on this validated antitubulin core.

Fragment‑Based Drug Discovery with a Low‑Molecular‑Weight 9‑Deazapurine Core

At MW 153.57, the 7‑chloro scaffold is 22% lighter than the 7‑bromo analog (MW 198.02) and 37% lighter than the 7‑iodo analog (MW 245.02) , making it the preferred choice for fragment‑based screening where maintaining low molecular weight is critical for subsequent lead optimization under Rule‑of‑5 constraints [5].

Quote Request

Request a Quote for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.